Pyrrolidine, 1-(2-azulenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-azulenyl)-: is a compound that features a pyrrolidine ring substituted with an azulenyl group. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, known for its presence in various bioactive molecules and its utility in medicinal chemistry . The azulenyl group, derived from azulene, is a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of a suitable precursor, such as 1,4-diaminobutane, in the presence of a strong base . The azulenyl group can be introduced via a coupling reaction using a suitable azulenyl halide and a palladium catalyst .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(2-azulenyl)- can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinones.
Reduction: Reduction reactions can modify the azulenyl group, potentially altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azulenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyrrolidinones and other oxidized derivatives.
Reduction: Reduced azulenyl derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Pyrrolidine, 1-(2-azulenyl)- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research .
Medicine: Pyrrolidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities .
Industry: In the industrial sector, pyrrolidine derivatives are used in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-azulenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors . The azulenyl group can modulate the electronic properties of the compound, enhancing its binding affinity and selectivity for certain targets . This interaction can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Pyrrole: An aromatic heterocycle with a similar structure but different electronic properties.
Pyrrolizidine: A bicyclic compound with a fused pyrrolidine ring, known for its presence in natural alkaloids.
Pyrrolidinone: An oxidized derivative of pyrrolidine with different reactivity and applications.
Uniqueness: Pyrrolidine, 1-(2-azulenyl)- is unique due to the presence of the azulenyl group, which imparts distinct electronic and steric properties . This makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
205523-12-2 |
---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-azulen-2-ylpyrrolidine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-15/h1-3,6-7,10-11H,4-5,8-9H2 |
InChI Key |
ZUCSRJRJQOLYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=CC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.